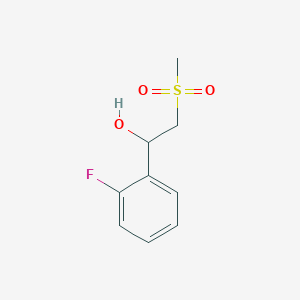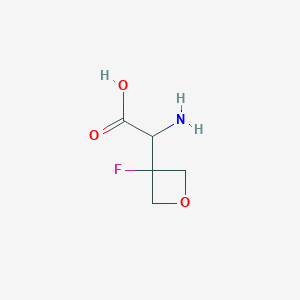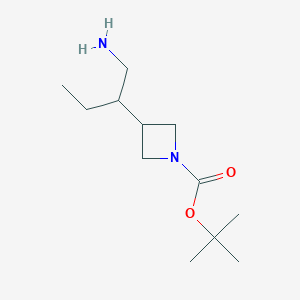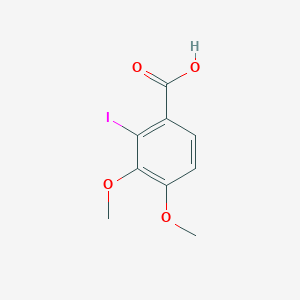
1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol is an organic compound characterized by the presence of a fluorophenyl group and a methylsulfonyl group attached to an ethanol backbone
Métodos De Preparación
The synthesis of 1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and methylsulfonyl chloride.
Reaction Conditions: The key step involves the reaction of 2-fluorobenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production: On an industrial scale, the process may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into alcohols or other reduced forms.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., triethylamine). Reaction conditions often involve controlled temperatures and specific solvents to achieve desired products.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence biochemical pathways related to inflammation, microbial growth, or other cellular processes, depending on its specific application.
Comparación Con Compuestos Similares
1-(2-Fluorophenyl)-2-(methylsulfonyl)ethanol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Fluorophenyl)-2-(methylthio)ethanol and 1-(2-Fluorophenyl)-2-(methylsulfonyl)propane share structural similarities but differ in their functional groups or carbon chain length.
Uniqueness: The presence of both a fluorophenyl group and a methylsulfonyl group in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H11FO3S |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-2-methylsulfonylethanol |
InChI |
InChI=1S/C9H11FO3S/c1-14(12,13)6-9(11)7-4-2-3-5-8(7)10/h2-5,9,11H,6H2,1H3 |
Clave InChI |
BZVODYLZECCFKJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC(C1=CC=CC=C1F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[(3R,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]carbamate](/img/structure/B13008834.png)



![tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008858.png)



![tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate](/img/structure/B13008876.png)
![1,8-Diazaspiro[4.6]undecane](/img/structure/B13008883.png)
![[(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate](/img/structure/B13008886.png)
